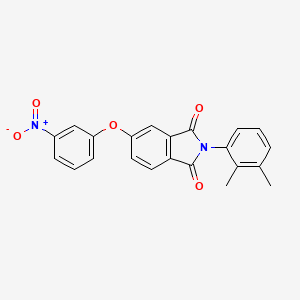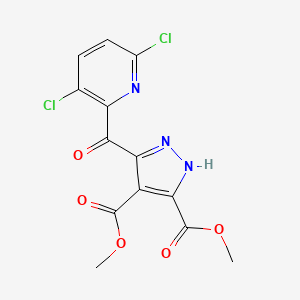![molecular formula C19H19N3O3S2 B3510449 N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B3510449.png)
N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide
Overview
Description
N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and a sulfamoyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 4-bromoacetophenone to form an intermediate, which is then reacted with sulfamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anti-inflammatory and antitumor activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This can lead to the inhibition of microbial growth or the reduction of inflammation. The sulfamoyl group can also interact with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of a thiazole ring, phenyl group, and sulfamoyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[2-(4-phenyl-1,3-thiazol-2-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14(23)21-16-7-9-17(10-8-16)27(24,25)20-12-11-19-22-18(13-26-19)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWDGQXLVKYIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3510368.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3510370.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3510373.png)
![N-(3-benzoylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3510381.png)
![3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid](/img/structure/B3510386.png)


![N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)](/img/structure/B3510400.png)
![N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide](/img/structure/B3510407.png)
![N-(1-phenylcyclopropyl)-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B3510434.png)
![4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3510441.png)

![2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3510466.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B3510470.png)
